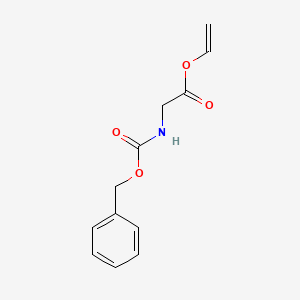
N-Carbobenzoxyglycine vinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycine ethenyl ester: is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is esterified with an ethenyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its protective groups that prevent unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-[(Benzyloxy)carbonyl]glycine ethenyl ester typically involves the protection of glycine with a benzyloxycarbonyl group followed by esterification with an ethenyl group. The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide. The esterification can be achieved using vinyl acetate in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding N-[(Benzyloxy)carbonyl]glycine and an alcohol.
Hydrogenation: Catalytic hydrogenation using palladium on carbon can remove the benzyloxycarbonyl group, yielding glycine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Major Products:
- Hydrolysis yields N-[(Benzyloxy)carbonyl]glycine and ethanol.
- Hydrogenation yields glycine.
- Substitution reactions yield various glycine derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .
Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .
Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .
Comparaison Avec Des Composés Similaires
N-benzyloxycarbonylglycine: Similar in structure but lacks the ethenyl ester group.
N-carbobenzyloxyglycine: Another derivative with a similar protective group but different esterification.
Uniqueness: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is unique due to its dual protective groups, which provide greater control and flexibility in synthetic processes. The ethenyl ester group offers additional reactivity compared to other similar compounds, making it more versatile in various applications .
Propriétés
Numéro CAS |
64187-24-2 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethenyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
Clé InChI |
JYKQZYMZPYYHLX-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















